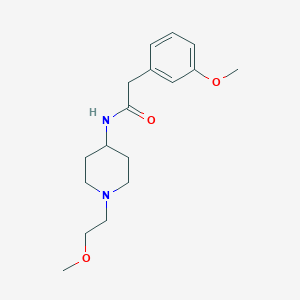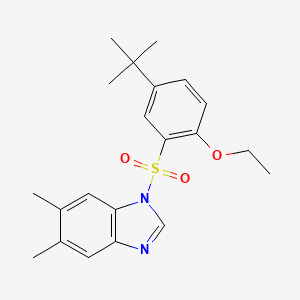
N-(1-(2-methoxyethyl)piperidin-4-yl)-2-(3-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(1-(2-methoxyethyl)piperidin-4-yl)-2-(3-methoxyphenyl)acetamide is a synthetic organic molecule that is likely to possess a piperidine backbone with methoxyethyl and methoxyphenyl substituents attached to the acetamide moiety. While the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and their synthesis, characterization, and biological activities, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of related piperidine-containing compounds involves multi-component reactions, as seen in the synthesis of 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol and N-((2-hydroxynaphthalene-1-yl)(aryl)methyl)acetamide derivatives using Fe3O4 magnetic nanoparticles under ultrasound irradiation . This suggests that a similar approach could potentially be applied to synthesize the compound of interest, possibly involving a condensation reaction between the appropriate aldehyde, piperidine, and acetamide derivatives.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is characterized by spectroscopic methods such as LCMS, IR, 1H, and 13C NMR spectroscopies . These techniques would likely reveal the presence of methoxy groups and the acetamide moiety in the target compound, providing insights into its molecular conformation and electronic environment.
Chemical Reactions Analysis
Piperidine and its derivatives are known to participate in various chemical reactions. The synthesis of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives involves the reaction of benzenesulfonyl chloride with 1-aminopiperidine, followed by substitution with different electrophiles . This indicates that the piperidine ring in the compound of interest could undergo similar substitution reactions, potentially leading to a diverse range of derivatives with varying biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can be inferred from their structural features. Compounds with methoxy groups and piperidine rings are generally expected to have moderate polarity, which could affect their solubility and interaction with biological targets. The presence of an acetamide group suggests potential hydrogen bonding capabilities, which could influence the compound's pharmacokinetic properties. The specific properties of N-(1-(2-methoxyethyl)piperidin-4-yl)-2-(3-methoxyphenyl)acetamide would need to be determined experimentally through methods such as solubility tests, melting point determination, and partition coefficient measurement.
Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Docking Studies
A study by Virk et al. (2018) detailed the synthesis of new 3,4,5-trisubstituted-1,2,4-triazole analogues, utilizing a compound structurally similar to the one of interest, for their inhibition potential against enzymes such as bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. The research employed both conventional and microwave-assisted synthesis methods to optimize reaction conditions, demonstrating the importance of the structural moiety in developing enzyme inhibitors (Virk, Rehman, Abbasi, Siddiqui, Rashid, Iqbal, Saleem, Ashraf, Shahid, & Shah, 2018).
Pharmacological Evaluation of Analogs
Research on the pharmacological profiles of novel ketamine and phencyclidine analogues, including methoxetamine, provided insights into their high affinity and selective ligands for the glutamate NMDA receptor. This study, conducted by Roth et al. (2013), explored the potential psychotomimetic effects of these compounds, highlighting the relevance of the piperidine and phenylacetamide moieties in their interaction with the NMDA receptor and other targets (Roth, Gibbons, Arunotayanun, Huang, Setola, Treble, & Iversen, 2013).
Green Synthesis Approaches
A study on the green synthesis of "N-(3-Amino-4-methoxyphenyl)acetamide," an important intermediate for azo disperse dyes production, by Zhang Qun-feng (2008), underlines the significance of developing environmentally friendly synthesis routes. This research utilized a novel Pd/C catalyst for the hydrogenation process, emphasizing the role of similar acetamide derivatives in industrial applications (Zhang Qun-feng, 2008).
Chemical Library Screening for Bacterial Persisters
Kim et al. (2011) discovered a compound, 3-[4-(4-methoxyphenyl)piperazin-1-yl]piperidin-4-yl biphenyl-4-carboxylate, that selectively kills bacterial persisters without affecting normal antibiotic-sensitive cells. This groundbreaking work demonstrates the potential of structurally similar compounds in addressing the challenge of bacterial persistence, offering a novel approach to supplementing antibiotic treatments (Kim, Heo, Yang, Lee, Cho, Kim, Suh, Lim, Shin, & Kim, 2011).
Eigenschaften
IUPAC Name |
N-[1-(2-methoxyethyl)piperidin-4-yl]-2-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-21-11-10-19-8-6-15(7-9-19)18-17(20)13-14-4-3-5-16(12-14)22-2/h3-5,12,15H,6-11,13H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZLRPSCEPXPPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)NC(=O)CC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-N-phenyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2547852.png)
![(2-{[4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]oxy}ethyl)amine](/img/no-structure.png)
![2-[(3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B2547855.png)



![2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-propoxybenzyl)acetamide](/img/structure/B2547860.png)
![3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-7-isopropyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2547862.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2547865.png)

![1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one](/img/structure/B2547868.png)

